molecular formula C9H8BNO3 B8187564 (4-(Oxazol-2-yl)phenyl)boronic acid

(4-(Oxazol-2-yl)phenyl)boronic acid

Cat. No. B8187564
M. Wt: 188.98 g/mol
InChI Key: PUJLCEFUDPJLTK-UHFFFAOYSA-N
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Description

“(4-(Oxazol-2-yl)phenyl)boronic acid” is a compound with the molecular formula C9H8BNO3 . It plays a significant role in the field of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the development of novel compounds showing favorable biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been studied extensively. For instance, phenyl boronic acid has been used as a catalyst in the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential applications in various fields such as agriculture, biotechnology, medicinal, chemical, and material sciences .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives have been a topic of interest in recent years. For example, the Suzuki-Miyaura coupling reaction has been used in the synthesis of biphenyl substituted oxazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Oxazol-2-yl)phenyl)boronic acid” are as follows: it has a molecular weight of 188.976 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Mechanism of Action

The mechanism of action of oxazole derivatives is quite diverse. The five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen, can quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

properties

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJLCEFUDPJLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Oxazol-2-yl)phenyl)boronic acid

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